

# Unmasking Off-Target Profiles: A Comparative Analysis of EP300/CBP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (S,S)-CPI-1612 |           |
| Cat. No.:            | B15585798      | Get Quote |

For researchers, scientists, and drug development professionals, understanding the off-target profiles of small molecule inhibitors is paramount for predicting potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of several prominent EP300/CBP inhibitors, supported by experimental data and detailed methodologies.

The homologous histone acetyltransferases (HATs) EP300 and CBP are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Consequently, numerous small molecule inhibitors targeting these proteins have been developed. While on-target potency is a key design parameter, off-target interactions can lead to unforeseen side effects or even contribute to the compound's therapeutic effect. This guide delves into the selectivity of commonly used EP300/CBP inhibitors to aid in the selection of the most appropriate chemical tools for research and development.

## **Comparative Off-Target Binding Data**

To facilitate a direct comparison of inhibitor selectivity, the following table summarizes the available quantitative data on their off-target binding affinities. It is important to note that the experimental assays and the panel of off-targets assessed can vary between studies, which may influence the reported values.



| Inhibitor                                  | Off-Target                                   | Assay Type                                   | Binding<br>Affinity (Kd or<br>IC50)       | Reference    |
|--------------------------------------------|----------------------------------------------|----------------------------------------------|-------------------------------------------|--------------|
| CCS1477                                    | BRD4                                         | Surface Plasmon<br>Resonance<br>(SPR)        | 222 nM                                    | [1]          |
| 97 Kinases                                 | Kinome Scan<br>(@10μM)                       | No significant activity                      |                                           |              |
| 44 GPCRs, Ion<br>Channels,<br>Transporters | Cerep Safety<br>Screen (@10μΜ)               | No significant activity                      |                                           |              |
| GNE-272                                    | BRD4(1)                                      | TR-FRET                                      | 13 μΜ                                     | [2][3][4][5] |
| I-CBP112                                   | BRD4(1)                                      | Isothermal<br>Titration<br>Calorimetry (ITC) | 5.6 μM                                    | [6]          |
| BRD4(2)                                    | Isothermal<br>Titration<br>Calorimetry (ITC) | 20 μΜ                                        | [6]                                       |              |
| GPCR α1A                                   | Radioligand<br>Binding Assay                 | Weak Interaction                             | [7][8]                                    |              |
| GPCR 5HT1                                  | Radioligand<br>Binding Assay                 | Weak Interaction                             | [7][8]                                    | _            |
| 40<br>Bromodomains                         | Biointerferometry                            | No significant binding                       | [8]                                       | _            |
| SGC-CBP30                                  | BRD4(1)                                      | Isothermal Titration Calorimetry (ITC)       | 40-fold lower<br>affinity than for<br>CBP |              |
| ABCG2                                      | Cellular Viability<br>Assay                  | Sub-micromolar<br>IC50 (250-850<br>nM)       | [9]                                       |              |







| A-485 | Not specified | Comparative analysis suggests ontarget mechanism | Data not<br>available | [10] |  |
|-------|---------------|--------------------------------------------------|-----------------------|------|--|
|-------|---------------|--------------------------------------------------|-----------------------|------|--|

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate key concepts and workflows relevant to the assessment of inhibitor off-target profiles.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ASCO American Society of Clinical Oncology [asco.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CBP and p300: Emerging Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unmasking Off-Target Profiles: A Comparative Analysis of EP300/CBP Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585798#comparative-analysis-of-the-off-target-profiles-of-ep300-cbp-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com